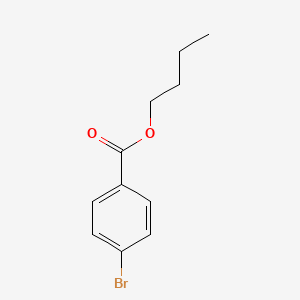

Butyl 4-bromobenzoate

Description

Butyl 4-bromobenzoate (B14158574), a 4-bromo substituted benzoic acid derivative, serves as a crucial building block in the synthesis of a variety of biologically active compounds and functional materials. chemicalbook.comscbt.com Its structure, featuring a butyl ester group and a bromine atom on the benzene (B151609) ring, offers multiple reaction sites for chemists to build more complex molecules.

Table 1: Physicochemical Properties of Butyl 4-bromobenzoate

| Property | Value |

|---|---|

| CAS Number | 120047-91-8 synhet.com |

| Molecular Formula | C₁₁H₁₃BrO₂ scbt.comnordmann.global |

| Molecular Weight | 257.13 g/mol scbt.comfluorochem.co.uk |

| Appearance | Liquid fluorochem.co.uk |

| IUPAC Name | This compound synhet.com |

This table is generated based on data from multiple sources.

Structure

2D Structure

3D Structure

Properties

CAS No. |

120047-91-8 |

|---|---|

Molecular Formula |

C11H13BrO2 |

Molecular Weight |

257.12 g/mol |

IUPAC Name |

butyl 4-bromobenzoate |

InChI |

InChI=1S/C11H13BrO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 |

InChI Key |

UYYQEEHMBSWTFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl 4 Bromobenzoate and Analogues

Esterification and Transesterification Strategies

The most common route to Butyl 4-bromobenzoate (B14158574) is through the esterification of 4-bromobenzoic acid with butanol. This transformation can be achieved through several catalytic methods, each with distinct advantages.

Acid-Catalyzed Esterification

The classical and most direct method for synthesizing Butyl 4-bromobenzoate is the Fischer esterification. This reaction involves heating a mixture of 4-bromobenzoic acid and an excess of butanol in the presence of a strong acid catalyst. researchgate.net Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The butanol then acts as a nucleophile, attacking the carbonyl to form a tetrahedral intermediate, which subsequently eliminates water to yield the final ester product. researchgate.netorganic-chemistry.org The reaction is an equilibrium, and using excess butanol or removing water as it forms helps to drive the reaction towards the product. researchgate.net

An alternative, related method involves the reaction of 4-bromobenzoyl chloride with an alcohol. For instance, tert-butyl 4-bromobenzoate can be synthesized by reacting 4-bromobenzoyl chloride with tert-butanol (B103910) in the presence of pyridine. nih.gov This method avoids the equilibrium limitations of Fischer esterification.

Enzymatic Synthesis

Enzymatic catalysis offers a green and highly selective alternative for ester synthesis. Lipases, which are hydrolase enzymes, can be used to catalyze esterification in non-aqueous environments, effectively reversing their natural function of hydrolysis. nih.gov While specific literature on the direct enzymatic synthesis of this compound is not widespread, the principle has been demonstrated on analogous substrates. Lipases such as Amano Lipase PS-C II and Pseudomonas cepacia Lipase have been successfully used in the kinetic resolution of alcohols via transesterification with bromobenzoate derivatives or in the hydrolysis of their esters. organic-chemistry.orgpolimi.itmdpi.com This confirms the ability of these enzymes to process substrates containing the bromobenzoate moiety. The reaction typically involves incubating the enzyme with the carboxylic acid and alcohol in an organic solvent, which can sometimes be an ionic liquid to enhance enzyme performance and reusability. msu.edu The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to release the ester. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound from esterification reactions. Key parameters include the choice of catalyst, reaction temperature, and time. For acid-catalyzed methods, careful control is necessary to prevent side reactions.

Below is a table illustrating how reaction parameters can be optimized for a typical acid-catalyzed esterification, based on findings for analogous benzoic acid derivatives. organic-chemistry.org

| Catalyst (mol%) | Temperature (°C) | Time (h) | Approximate Yield (%) | Notes |

|---|---|---|---|---|

| H₂SO₄ (5 mol%) | 110 | 8 | 78 | Cost-effective but can lead to charring if temperature is not controlled. organic-chemistry.org |

| p-TsOH (10 mol%) | 120 | 6 | 82 | Generally milder with fewer side reactions compared to H₂SO₄. organic-chemistry.org |

Direct Halogenation Techniques for Benzoate (B1203000) Esters

While esterification of a pre-halogenated acid is the standard approach, another theoretical route is the direct halogenation of a benzoate ester. However, the success of this strategy is highly dependent on regioselectivity.

The direct bromination of Butyl Benzoate to produce this compound is not a synthetically viable method due to poor regioselectivity. The ester group (-COOBu) is an electron-withdrawing and deactivating substituent on the benzene (B151609) ring. researchgate.net In electrophilic aromatic substitution reactions, such as bromination with Br₂ and a Lewis acid catalyst, deactivating groups direct incoming electrophiles to the meta-position. researchgate.net Therefore, the major product of direct bromination of Butyl Benzoate would be Butyl 3-bromobenzoate, not the desired para-isomer.

Methods for achieving highly regioselective para-bromination are generally effective only for activated aromatic rings (those with electron-donating substituents like -OH or -NH₂). nih.govresearchgate.net For example, systems like vanadium pentoxide (V₂O₅) with hydrogen peroxide (H₂O₂) can promote selective para-bromination on activated substrates. nih.govresearchgate.net Given the electronic properties of the ester group, the synthesis of this compound relies on starting materials that are already brominated at the correct position, such as 4-bromobenzoic acid or 4-bromobenzoyl chloride. nih.govthieme-connect.com

Metal-Halogen Exchange and Organometallic Precursor Synthesis

This compound is an excellent precursor for generating valuable organometallic reagents through metal-halogen exchange. These reagents, such as organolithiums and Grignard reagents, serve as powerful nucleophiles in carbon-carbon bond-forming reactions.

Lithiation

The bromine atom of this compound can be readily exchanged with lithium to form an aryllithium species. This is typically achieved by treating the bromoester with a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The reaction is rapid and efficient. The resulting lithium carbanion is a potent nucleophile, but its stability is a concern; low temperatures are required to prevent side reactions, such as attack on the ester group of another molecule. Research using flow microreactors has shown that these unstable organolithium intermediates can be generated and reacted with electrophiles in a highly controlled manner. masterorganicchemistry.com

Grignard Reagent Formation

The Grignard reagent, 4-(butoxycarbonyl)phenylmagnesium bromide, can be prepared by the direct oxidative addition of magnesium metal to this compound. scbt.commdpi.com This reaction must be carried out in an anhydrous ether solvent, such as THF. mdpi.com A significant challenge in forming Grignard reagents from molecules containing electrophilic functional groups like esters is the possibility of the newly formed organometallic reagent reacting with the starting material. However, studies have shown that bulky ester groups, such as the tert-butyl group, can sterically hinder this self-reaction, allowing for successful Grignard formation. scbt.com The para-isomer of bromo-arylcarboxylates has been shown to give moderate yields in subsequent reactions with electrophiles. scbt.com The use of highly activated magnesium, such as Rieke magnesium, can facilitate the reaction at low temperatures (-78 °C). scbt.com

The following table summarizes typical conditions for these transformations, based on studies with closely related analogues like tert-butyl 4-bromobenzoate.

| Transformation | Reagent(s) | Solvent | Temperature | Key Findings |

|---|---|---|---|---|

| Lithiation | s-BuLi or t-BuLi | THF | -78 °C | Rapid Br/Li exchange occurs; the resulting aryllithium is highly reactive and requires low temperature for stability. masterorganicchemistry.com |

| Grignard Formation | Activated Mg (Rieke Mg) | THF | -78 °C to -50 °C | Bulky ester groups prevent self-reaction; the para-isomer is moderately successful in forming a stable Grignard reagent. scbt.com |

Stereochemical Considerations in Organometallic Intermediate Generation

The creation of chiral analogues of this compound necessitates precise control over the three-dimensional arrangement of atoms during the synthesis. This is particularly critical when forming new stereogenic centers, often accomplished via carbon-carbon bond-forming reactions mediated by organometallic intermediates. The stereochemical outcome of these reactions is highly dependent on the organometallic reagent, the catalyst system, and the reaction conditions.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone for generating such analogues. mdpi.com A significant challenge and area of research is the control of stereochemistry when a C(sp³)-hybridized carbon is involved, either as the organometallic nucleophile or the electrophile. organic-chemistry.org Strategies have been developed to achieve high levels of stereoselectivity, broadly categorized as stereoconvergent, stereospecific, or enantioselective.

Stereoconvergent Cross-Couplings: In these powerful reactions, a racemic starting material (typically a secondary alkyl halide) is converted into a single enantiomer of the product. This is achieved using a chiral catalyst that preferentially reacts with one enantiomer of the substrate or its rapidly racemizing organometallic derivative. For instance, the Fu group has pioneered nickel-catalyzed asymmetric cross-couplings of racemic α-bromo esters with organozinc or organosilicon reagents. rsc.orgorganic-chemistry.org The use of a chiral diamine or N-heterocyclic carbene (NHC) ligand on the nickel catalyst is crucial for inducing high enantioselectivity. researchgate.net While a simple ester like an ethyl ester might result in poor enantiomeric excess (ee), sterically hindered esters, such as a butylated hydroxytoluene (BHT) ester, can lead to remarkable enantioselectivity, sometimes as high as 99% ee. rsc.orgorganic-chemistry.org This approach allows for the synthesis of α-aryl esters, which are valuable chiral building blocks. researchgate.net

Stereospecific and Stereoretentive Couplings: In contrast, stereospecific reactions are those in which the stereochemistry of the starting material directly determines the stereochemistry of the product. Many cross-coupling reactions involving organoboron reagents (Suzuki-Miyaura coupling) and organocopper reagents proceed with retention of configuration. organic-chemistry.orgstolichem.com For example, chiral secondary alkylcopper reagents, prepared from the corresponding alkyl iodides, can undergo cross-coupling with retention of their stereochemistry. stolichem.com Similarly, studies on the Suzuki-Miyaura reaction using deuterated primary alkyl-9-BBN nucleophiles have shown that the transmetallation step to palladium occurs with retention of stereochemistry at the carbon center. organic-chemistry.org This predictability is vital for synthesizing analogues where a pre-existing stereocenter must be preserved.

The choice of organometallic reagent, metal catalyst, and chiral ligand collectively dictates the stereochemical outcome. The table below summarizes key findings in stereoselective cross-coupling reactions relevant to the synthesis of chiral analogues.

| Organometallic Reagent Type | Catalyst/Ligand System | Stereochemical Outcome | Key Findings & Citations |

|---|---|---|---|

| sec-Alkylzinc Reagents | NiCl₂ / Chiral Diamine Ligand | Stereoconvergent | Effective for coupling with α-bromo amides and indanes; yields products with high enantiomeric excess (ee). rsc.orgorganic-chemistry.org |

| Alkylsiloxane Reagents | NiCl₂ / Chiral Ligand (L46) | Stereoconvergent | Used in the coupling of α-bromo esters. Sterically demanding esters (e.g., BHT ester) can achieve up to 99% ee. rsc.orgorganic-chemistry.org |

| sec-Alkylcopper Reagents | None (Stoichiometric) | Stereoretentive | Prepared from alkyl iodides with retention of configuration and undergo cross-coupling with retention of stereochemistry. stolichem.com |

| Alkyl-9-BBN (Boron) | Palladium / Phosphine (B1218219) Ligand | Stereoretentive | Transmetallation proceeds with retention of configuration, preserving the stereochemistry of the nucleophile. organic-chemistry.org |

| sec-Alkylmagnesium Halides (Grignard) | NiCl₂ / Chiral Phosphine (BPPFA) | Enantioselective | Early examples showed moderate enantioselectivity (e.g., 34% ee) but established the proof-of-concept for asymmetric coupling. rsc.orgorganic-chemistry.org |

Flow Chemistry and Microreactor Systems in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes or microchannels, offers significant advantages over traditional batch processing for the synthesis of this compound and its derivatives. organic-chemistry.orgrsc.org This technology provides superior control over reaction parameters, leading to improved safety, efficiency, and scalability. researchgate.net

The primary advantages of employing flow chemistry and microreactor systems stem from their high surface-area-to-volume ratio. researchgate.net This characteristic leads to several key benefits:

Enhanced Heat Transfer: Many organometallic reactions are highly exothermic. In batch reactors, localized temperature spikes can lead to side reactions and reduced product quality. stolichem.com Microreactors dissipate heat almost instantaneously, allowing for precise temperature control and enabling reactions to be run safely at higher temperatures than feasible in batch, often accelerating reaction rates. rsc.org

Superior Mass Transfer and Mixing: In a flow reactor, mixing occurs rapidly via diffusion over very short distances. organic-chemistry.org This ensures a homogeneous reaction mixture, minimizing concentration gradients and leading to more consistent product quality and higher yields. organic-chemistry.org This is especially beneficial for multiphasic reactions. researchgate.net

Improved Safety: The small internal volume of a microreactor means that only a tiny amount of material is reacting at any given moment. stolichem.com This intrinsic safety feature is crucial when working with hazardous reagents, unstable intermediates (like organolithiums), or highly exothermic processes, which are common in the synthesis of functionalized aromatics. stolichem.comkyoto-u.ac.jp

Facilitated Scalability: Scaling up a reaction in flow chemistry can be achieved by either running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"). rsc.org This is often more straightforward and predictable than re-optimizing a reaction for a larger batch vessel, which can suffer from altered mixing and heat transfer properties. rsc.org For example, a photochemical cross-electrophile coupling involving methyl 4-bromobenzoate was scaled from batch to a continuous flow process, reducing reaction time from 6 hours to just 20 minutes. prepchem.com

| Parameter | Batch Processing | Flow Chemistry / Microreactors | Advantage in Flow & Citations |

|---|---|---|---|

| Heat Transfer | Slow, can lead to hot spots. | Rapid and highly efficient. | Improved safety and selectivity for exothermic reactions. stolichem.comrsc.org |

| Mixing | Dependent on stirrer speed and vessel geometry; can be inefficient. | Rapid due to diffusion over small distances. | Higher reproducibility and yield. organic-chemistry.org |

| Safety | Large inventory of hazardous materials. | Small internal volume minimizes risk. | Enables use of highly reactive intermediates and hazardous conditions. stolichem.com |

| Scalability | Requires re-optimization and specialized equipment. | Achieved by continuous operation or parallelization ("numbering-up"). | More predictable and linear scale-up. rsc.org |

| Reaction Time | Often hours to days. | Seconds to minutes. | Higher throughput and faster process development. prepchem.comdeepdyve.com |

Beyond process optimization, microreactor systems serve as powerful tools for studying reaction mechanisms. The ability to precisely control residence time allows chemists to "time-slice" a reaction, enabling the study of short-lived intermediates that are often undetectable in batch processes.

For syntheses related to this compound, flow chemistry is particularly useful for reactions involving highly reactive organometallic species. For example, the generation of aryllithium reagents from aryl bromides (like tert-butyl 4-bromobenzoate) can be performed in a flow system at controlled temperatures, with the unstable intermediate being immediately mixed with an electrophile in a subsequent segment of the reactor. kyoto-u.ac.jprsc.org This "space integration" prevents decomposition and side reactions that plague batch syntheses. rsc.orgkyoto-u.ac.jp

Studies on Suzuki-Miyaura and other palladium-catalyzed cross-couplings in flow have provided insights into catalyst activation and deactivation pathways. mdpi.comacs.org By systematically varying parameters like temperature, residence time, and reagent ratios in an automated flow setup, researchers can rapidly map the reaction landscape. researchgate.net This allows for the identification of turnover-limiting steps and the conditions that favor undesired side reactions, such as the homo-coupling of aryl halides. rsc.orgnih.gov For instance, integrated flow systems combining lithiation, borylation, and Suzuki coupling have been developed, demonstrating that complex, multi-step sequences can be performed efficiently in a continuous manner, providing insights into the compatibility and kinetics of each individual step. mdpi.com

Cross Coupling Reactions and Derivatization Strategies Utilizing Butyl 4 Bromobenzoate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the field of organic chemistry, offering efficient and selective methods for bond formation. acs.org The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comlibretexts.org Butyl 4-bromobenzoate (B14158574) is an excellent substrate for these reactions due to the reactivity of the aryl-bromide bond.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound. libretexts.orgrsc.org This reaction is prized for its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing byproducts. libretexts.org In the context of butyl 4-bromobenzoate, this reaction allows for the introduction of a new aryl group at the 4-position of the benzoate (B1203000) ring.

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

Catalyst optimization also involves the selection of the palladium precursor. While Pd(PPh₃)₄ has been traditionally used, modern precatalysts, such as palladacycles, offer advantages like air and moisture stability, and high catalytic activity at low catalyst loadings. acs.orgresearchgate.net The optimization of catalyst loading is another key parameter, with studies showing that loadings as low as 0.1 mol% can be sufficient for efficient coupling. rsc.org

Table 1: Ligand and Catalyst Systems for Suzuki-Miyaura Coupling

| Ligand Type | Example Ligands | Palladium Source | Key Advantages |

|---|---|---|---|

| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | Palladacycles (P1) | High turnover numbers, effective for aryl chlorides. acs.orgnih.gov |

| Trialkylphosphines | PCy₃ | Palladacycles (P1) | Effective at higher temperatures. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | PEPPSI-type ligands | Pd(II) complexes | Air and moisture stable, high activity. researchgate.net |

The solvent plays a crucial role in the Suzuki-Miyaura reaction by influencing the solubility of reactants and the stability of the catalytic species. whiterose.ac.uk A variety of organic solvents can be used, including toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). yonedalabs.com Aqueous solvent mixtures are also commonly employed, as water can facilitate the transmetalation step. rsc.org The choice of solvent is often linked to the palladium catalyst system; for instance, less polar solvents are often paired with Pd(PPh₃)₄. whiterose.ac.uk

Reaction parameters such as temperature and the choice of base are also critical for optimizing the Suzuki-Miyaura coupling. The reaction temperature can range from room temperature to elevated temperatures, often depending on the reactivity of the substrates and the catalyst system used. nih.govrsc.org The base is essential for the activation of the organoboron species and the regeneration of the palladium catalyst. yonedalabs.com Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). yonedalabs.com The selection of the appropriate base is crucial and can significantly impact the reaction yield.

Table 2: Influence of Reaction Parameters on Suzuki-Miyaura Coupling

| Parameter | Conditions | Effect on Reaction |

|---|---|---|

| Solvent | Toluene, Dioxane, THF, DMF, Aqueous mixtures | Affects solubility, catalyst stability, and reaction rate. yonedalabs.comwhiterose.ac.ukrsc.org |

| Temperature | Room temperature to 110 °C | Influences reaction rate and can be tuned for thermally sensitive substrates. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid and facilitates the catalytic cycle. yonedalabs.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. researchgate.netlibretexts.orgambeed.com This reaction is a cornerstone of modern synthetic chemistry, providing a direct route to anilines and their derivatives. This compound can be effectively coupled with a variety of primary and secondary amines using this methodology. researchgate.net

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired N-aryl product and regenerates the Pd(0) catalyst. libretexts.org The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for the success of this reaction, as it facilitates both the oxidative addition and the reductive elimination steps. organic-chemistry.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgwikipedia.org This reaction is highly valued for its ability to construct conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials. mdpi.com this compound can undergo Sonogashira coupling with various terminal alkynes to introduce an alkynyl substituent at the 4-position.

The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. wikipedia.org While the copper co-catalyst accelerates the reaction, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. mdpi.com The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Heck Coupling: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. liverpool.ac.uk this compound can serve as the aryl halide component in Heck reactions, coupling with various alkenes to form substituted stilbene (B7821643) and cinnamate (B1238496) derivatives. For instance, the reaction of this compound with n-butyl acrylate, catalyzed by a palladium/phosphine-imidazolium salt system, has been shown to be highly efficient. organic-chemistry.org The reaction typically requires a base and is often performed at elevated temperatures. mdpi.com

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst. libretexts.org This reaction is known for its tolerance of a wide range of functional groups. This compound's methyl ester analog, methyl 4-bromobenzoate, has been successfully used in Stille coupling reactions with organostannanes like tributyl(phenyl)stannane, catalyzed by dendritic-phosphine-based palladium nanoparticles, to achieve excellent yields of the coupled biaryl product. rsc.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

Nickel-Catalyzed and Other Transition Metal-Mediated Couplings

This compound serves as a versatile substrate in a variety of transition metal-catalyzed cross-coupling reactions. Its aryl bromide moiety provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, which is fundamental to modern synthetic chemistry. uni-regensburg.de Nickel catalysis, in particular, has emerged as a cost-effective and powerful alternative to traditional palladium-based systems for the activation of aryl halides. wisc.edu

Nickel-catalyzed cross-electrophile coupling (XEC) represents a significant advancement, enabling the direct coupling of two distinct electrophiles, such as an aryl bromide and an alkyl halide, with the aid of a stoichiometric reductant or an electrochemical setup. wisc.edu This strategy avoids the pre-formation of organometallic nucleophiles, offering improved functional group tolerance and operational simplicity. wisc.edu

In the context of this compound, electrochemical XEC methodologies have been developed that are both scalable and environmentally conscious by avoiding metal reductants like zinc. nih.gov One such system employs a dual-ligand nickel catalyst in an undivided electrochemical cell. nih.gov Good results have been achieved for substrates like ethyl 4-bromobenzoate under constant potential conditions using a nickel foam cathode and a sacrificial iron anode. wisc.edu Another approach utilizes a dual catalytic system, combining a nickel complex like (dtbbpy)NiIIBr₂ with a cobalt co-catalyst, to facilitate the coupling of aryl bromides with various alkyl halides. nih.gov For example, methyl 4-bromobenzoate and benzyl (B1604629) chloride can be coupled in excellent yields using this system. nih.gov Furthermore, nickel-catalyzed XEC has been successfully applied to couple benzyl alcohols directly with aryl halides through a process involving homolytic C–O bond cleavage, showcasing the versatility of these coupling strategies. nii.ac.jp

Table 1: Examples of Nickel-Catalyzed Cross-Electrophile Coupling Conditions for Aryl Bromobenzoates

| Coupling Partners | Catalyst System | Reductant / Method | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromide + Alkyl Bromide | (dtbbpy)Ni / (tpy)Ni | Electrochemistry (undivided cell) | Zinc-free, scalable, tunable ligand ratio. | Good | wisc.edunih.gov |

| Methyl 4-bromobenzoate + Benzyl Chloride | (dtbbpy)NiIIBr₂ / CoII(Pc) | TDAE (reductant) | Dual catalytic platform, mild conditions. | Excellent | nih.gov |

| Ethyl 4-bromobenzoate + 2-Chloropyridine | NiBr₂ / L6 (tpy deriv.) | Zn powder | High cross-selectivity at 1:1 substrate ratio. | 62% | acs.org |

| Aryl Bromide + Cyclic sec-Alkyl Bromide | Ni / spiro-bidentate-pyox | Mn | Tolerates diverse functional groups. | Good (up to 86%) | rsc.org |

| Benzyl Alcohol + Aryl Halide | Ni catalyst / TiCl₄(lutidine) | Mn powder | Direct use of alcohols via C-O cleavage. | High | nii.ac.jp |

Yields are generalized from cited examples with similar substrates.

The choice of ligand is paramount in nickel-catalyzed couplings, dictating the reaction's efficiency, selectivity, and substrate scope. uni-regensburg.de A variety of ligand scaffolds have been employed to modulate the properties of the nickel catalyst for reactions involving aryl bromides like this compound.

A notable strategy involves a dual-ligand system where two different nickel catalysts with distinct ligands operate in concert. For instance, the combination of a nickel-bipyridine catalyst, which tends to promote homocoupling and proto-dehalogenation, with a nickel-terpyridine catalyst that favors product formation, creates a highly tunable and general system. nih.gov By adjusting the ratio of these two catalysts, the reaction can be optimized for a wide array of aryl bromides, including electron-rich and electron-poor variants. nih.gov

For specific transformations, specialized ligands are crucial. Spiro-bidentate-pyox ligands have proven effective in the nickel-catalyzed cross-coupling of aryl bromides with challenging cyclic secondary alkyl bromides. rsc.org In the burgeoning field of asymmetric catalysis, the development of novel chiral ligands is essential. A highly effective method for synthesizing MOP-type ligands involves an atroposelective nickel-catalyzed reductive cross-coupling between ortho-(chloro)arylphosphine oxides and ortho-(bromo)arylethers, demonstrating how ligand design can achieve high enantioselectivity. nih.gov Even simple nitrogen-containing ligands can be used to control regioselectivity in reductive relay cross-couplings, selectively affording 1,1-diarylalkane derivatives from alkyl and aryl bromides. researchgate.net

Table 2: Ligand Types for Nickel-Catalyzed Coupling of Aryl Bromides

| Ligand Type | Specific Example(s) | Reaction Type | Function / Advantage | Reference |

|---|---|---|---|---|

| Bipyridine | 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) | Cross-Electrophile Coupling | General use, part of dual-ligand systems. | wisc.edunih.gov |

| Terpyridine | 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine | Cross-Electrophile Coupling | Enhances product formation, tunable with bipyridine. | wisc.edunih.govacs.org |

| Pyox | Spiro-bidentate-pyox | Csp²–Csp³ Coupling | Enables coupling with cyclic secondary alkyl bromides. | rsc.org |

| Chiral Monophosphines | MOP-type ligands | Asymmetric Cross-Coupling | Induce high atroposelectivity and enantiomeric excess. | nih.gov |

| Simple N-Ligands | 1,10-Phenanthroline | Reductive Relay Coupling | Controls regioselectivity for 1,1-diarylalkane synthesis. | researchgate.net |

Nucleophilic Substitution and Functional Group Interconversion

The ester and bromo functionalities of this compound allow for a range of derivatizations through nucleophilic substitution and functional group interconversions, providing access to a wide array of valuable chemical intermediates.

The butyl ester group can be readily converted to other functional groups. Hydrolysis of the ester under acidic or basic conditions yields 4-bromobenzoic acid. google.comlookchem.com This carboxylic acid is a key intermediate for the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. lookchem.com The tert-butyl ester variant, in particular, is noted for its utility as a protecting group that can be cleaved under specific acidic conditions. orgsyn.org

Direct conversion of the ester to an amide (amidation) can be challenging but is achievable through palladium-catalyzed amination reactions. vulcanchem.com For instance, tert-butyl 4-bromobenzoate can be coupled with various amines using a palladium(II) chloride catalyst and a phosphine ligand like P(o-tolyl)₃ in the presence of a base such as sodium tert-butoxide. researchgate.net Alternatively, a two-step sequence is common: the ester is first hydrolyzed to 4-bromobenzoic acid, which is then activated (e.g., as an acyl chloride) and reacted with an amine to form the corresponding benzamide (B126) derivative. amazonaws.com

The ester functionality of this compound can be reduced to a primary alcohol, yielding (4-bromophenyl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride. The resulting benzyl alcohol is a versatile intermediate. uva.nl It retains the bromo-substituent, which can be used in subsequent cross-coupling reactions, allowing for orthogonal functionalization strategies. Furthermore, (4-bromophenyl)methanol can be re-oxidized to 4-bromobenzaldehyde (B125591) or 4-bromobenzoic acid, or it can undergo etherification reactions at the alcohol position, expanding its synthetic utility.

Radical Reactions and C-H Activation Pathways Involving Bromobenzoates

Beyond traditional two-electron cross-coupling pathways, this compound can participate in radical reactions and serve as a coupling partner in C-H activation processes.

Aryl bromides are known substrates for various radical transformations. oup.com For example, they can undergo radical hydrodehalogenation, where the bromine atom is replaced by hydrogen, using reagents like sodium hydride in 1,4-dioxane. d-nb.info More advanced methods involve photoredox catalysis. A dual catalyst system comprising a nickel(II) complex and an iridium(III) photocatalyst can mediate a Giese-type reaction where the photoexcited nickel complex generates an aryl radical from the aryl bromide, which then adds to an electron-deficient alkene. acs.orgacs.org

While direct C-H activation of the benzoate ring is challenging without a directing group, bromobenzoates are excellent coupling partners in reactions involving the C-H activation of other substrates. nih.gov Rhodium(III)-catalyzed processes have been developed for the C-H arylation of arenes and heteroarenes using aryl halides. whiterose.ac.uk For example, ethyl 4-bromobenzoate has been successfully coupled with 1-naphthol (B170400) through a ruthenium-catalyzed C-H activation at the C8 position of the naphthol ring. nih.gov Similarly, palladium catalysis can achieve the cross-coupling of aryl halides with substrates undergoing C-H activation, such as the formation of 1,2-dihydrocyclobutabenzene derivatives from the coupling of an aryl halide with a tert-butyl substituted arene. sci-hub.se These reactions highlight the role of bromobenzoates as robust arylating agents in the ever-expanding field of C-H functionalization. liverpool.ac.uk

Aryl Radical Generation and Cyclization

The generation of aryl radicals from aryl halides is a powerful strategy for constructing complex molecular architectures. This compound can be a precursor for such radicals, which can then participate in intramolecular cyclization reactions to form new ring systems.

An example of this is seen in electrochemical reactions. In the presence of an electron transfer mediator, such as methyl 4-tert-butylbenzoate, the electrolysis of certain 2-(2-propynyloxy)bromobenzenes can lead to the formation of an aryl radical. This radical can then undergo cyclization with a carbon-carbon triple bond. This process has been successfully used to construct dihydrobenzofuran, indoline, dihydrobenzothiophene, and indane skeletons. researchgate.net

Radical cyclization strategies are not limited to electrochemical methods. Photochemical approaches also offer a mild and efficient way to generate radicals and induce cyclization. For instance, a photoinduced reduction of a suitable precursor can generate an aryl radical that subsequently undergoes a 5-endo-trig cyclization. acs.org This type of reaction highlights the versatility of radical cyclizations in organic synthesis.

The following table summarizes a reaction involving aryl radical generation and subsequent cyclization, although not directly with this compound, it illustrates the principle of the transformation.

| Reactant | Conditions | Product | Yield | Reference |

| 2-(2-propynyloxy)bromobenzenes | Constant current electrolysis, Pt cathode, Mg anode, CO2, methyl 4-tert-butylbenzoate (mediator) | 2,2-ring-fused succinic acid derivatives | Moderate to good | researchgate.net |

Applications of Butyl 4 Bromobenzoate As a Key Building Block in Advanced Materials and Fine Chemical Synthesis Research

Precursors for Polymeric Materials and Oligomers

The presence of the reactive bromo group makes Butyl 4-bromobenzoate (B14158574) a valuable monomer in the synthesis of functional polymers and oligomers.

Monomer Applications in Functional Polymer Synthesis

Butyl 4-bromobenzoate can be utilized in various polymerization techniques. The bromine atom provides a site for cross-coupling reactions, a common strategy to build the backbone of conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as polymer light-emitting diodes (PLEDs). researchgate.netnih.gov For instance, hyperbranched polymers, known for their unique three-dimensional structure and desirable properties like good film-forming capabilities and thermal stability, can be synthesized using brominated monomers. researchgate.netnih.govsemanticscholar.org The synthesis often involves copolymerization of a brominated monomer with other monomers, such as those containing boronic acid groups, via Suzuki coupling reactions. beilstein-journals.org

Additionally, research has explored polymerization-induced emission (PIE) using bromobenzoate derivatives, where the polymerization process itself leads to the formation of luminescent materials. researchgate.net This approach offers a versatile method for creating novel light-emitting polymers.

Tailoring Material Properties through Bromobenzoate Incorporation

The incorporation of the bromobenzoate moiety into a polymer backbone significantly influences the material's final properties. The bulky butyl group can enhance the solubility of the resulting polymers in common organic solvents, which is a crucial factor for solution-based processing of materials for electronic devices. Furthermore, the presence of the bromine atom can affect the electronic properties of conjugated polymers, tuning their emission colors and energy levels. acs.org

| Polymer Type | Monomer | Key Property Influence | Potential Application |

|---|---|---|---|

| Hyperbranched Polyfluorene | Brominated Fluorene Derivative | Enhanced thermal stability (Td > 390 °C), good film morphology. nih.govsemanticscholar.org | White Polymer Light-Emitting Diodes (WPLEDs). nih.gov |

| Linear Conjugated Polymer | This compound | Tunable electronic properties and solubility. acs.org | Organic Field-Effect Transistors (OFETs). acs.org |

| Luminescent Polymers | Methyl 4-bromobenzoate | Polymerization-Induced Emission (PIE). researchgate.net | Luminescent materials. researchgate.net |

Synthesis of Complex Organic Molecules

The reactivity of the bromine atom in this compound makes it an essential building block for the synthesis of a wide array of complex organic molecules. synhet.com

Multistep Synthetic Sequences for Target Compound Library Generation

This compound is frequently employed in multistep synthetic sequences to generate libraries of target compounds for drug discovery and materials science research. researchgate.netku.edu The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 4-position of the benzene (B151609) ring. beilstein-journals.orgbeilstein-journals.orgacs.org

For example, it can be a starting material in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. beilstein-journals.org The ester group can also be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for diversification. These synthetic strategies enable the efficient and parallel synthesis of a large number of structurally related compounds for screening and optimization. ku.edu

Role in Natural Product Synthesis Analogues and Scaffolds

Natural products are a significant source of inspiration for the development of new drugs. researchgate.netcuni.cz this compound and its derivatives serve as valuable scaffolds for the synthesis of analogues of natural products. researchgate.netnih.govacs.org By modifying the structure of a natural product, chemists can improve its biological activity, reduce its toxicity, or enhance its pharmacokinetic properties.

The bromobenzoate moiety can be incorporated into a larger molecular framework that mimics a part of a natural product's structure. For instance, it can be used to construct fragments of complex molecules that are later assembled to form the final natural product analogue. acs.org Strategies like diverted total synthesis (DTS) allow for the creation of a range of analogues from a common intermediate derived from this compound. researchgate.net

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl compounds | Construction of core structures in pharmaceuticals and materials. beilstein-journals.org |

| Heck Reaction | Alkene, Pd catalyst, base | Stilbene (B7821643) derivatives | Synthesis of photoactive and biologically active molecules. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl alkynes | Building blocks for conjugated systems and natural products. |

| Hydrolysis | Acid or base | 4-Bromobenzoic acid | Enables further functionalization via the carboxylic acid group. guidechem.com |

Intermediate for Agrochemical and Specialized Chemical Research

This compound and its parent compound, 4-bromobenzoic acid, are recognized as important intermediates in the synthesis of agrochemicals and other specialized chemicals. scbt.comlookchem.com The presence of the bromo- and butyl-ester functionalities allows for its conversion into a variety of active ingredients.

In agrochemical research, derivatives of bromobenzoic acid are investigated for their potential as herbicides, fungicides, and insecticides. guidechem.com The specific structure of this compound can be modified through various chemical reactions to produce compounds with desired biological activities. For example, the bromine atom can be displaced by other functional groups, or the ester can be converted to an amide to generate a diverse range of potential agrochemical candidates.

Modular Synthesis of Novel Agrochemical Scaffolds

This compound serves as a pivotal starting material in the modular synthesis of novel agrochemical scaffolds. Its structure, featuring a reactive bromine atom and an ester group, allows for a variety of chemical transformations, making it an ideal building block for creating diverse libraries of compounds for agrochemical screening. This modular approach enables researchers to systematically alter different parts of the molecule to investigate structure-activity relationships (SAR) and identify new potent fungicides and insecticides.

The core of this strategy lies in the versatility of the 4-bromobenzoate moiety. The bromine atom provides a handle for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other functional groups. This dual functionality is key to the modular assembly of complex agrochemical candidates.

Research has demonstrated the utility of precursors like 4-bromobenzoic acid and its esters in the synthesis of several classes of agrochemicals. alzchem.comthermofisher.krchemimpex.comcymitquimica.com For instance, these precursors are instrumental in forming isoxazoline (B3343090) and triazole derivatives, which are known for their potent insecticidal and fungicidal properties, respectively. mdpi.comgoogle.comgoogleapis.com

A prime example of this modular approach is the synthesis of novel isoxazoline derivatives. nih.govnih.gov In a typical synthetic route, a derivative of 4-bromobenzoic acid can be elaborated to introduce a key side chain. This intermediate can then undergo cyclization to form the core isoxazoline ring. By varying the substituents on the phenyl ring, which can be achieved through reactions involving the bromine atom of the initial this compound, a library of analogs can be generated. This systematic variation allows for the fine-tuning of the compound's insecticidal activity. For example, studies on isoxazoline acylhydrazone compounds have shown that the nature of substituents on the phenyl ring is crucial for their insecticidal efficacy against pests like Plutella xylostella. nih.gov

Similarly, the synthesis of triazole fungicides can be approached in a modular fashion starting from 4-bromobenzoic acid derivatives. mdpi.comiucr.orgutar.edu.my The synthesis of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, for example, begins with 4-bromobenzoic acid. mdpi.com These triazole precursors can then undergo further functionalization, such as Suzuki cross-coupling reactions, to introduce a wide range of substituents. This modularity allows for the creation of extensive libraries of triazole-based compounds for antifungal screening.

The following table summarizes examples of agrochemical scaffolds and their precursors, illustrating the modular approach to their synthesis.

| Precursor | Agrochemical Scaffold | Targeted Activity | Research Findings |

| tert-Butyl 4-formyl-2-bromobenzoate | Isoxazoline | Insecticidal | A key intermediate in the synthesis of isoxazoline derivatives with potent insecticidal properties. googleapis.com |

| 4-Bromobenzoic acid | 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Fungicidal | Serves as the starting material for creating a variety of triazole derivatives for antifungal applications. mdpi.com |

| Methyl 2-amino-5-bromobenzoate | Aminoquinazolinone | Antimycobacterial | Used in a multi-step synthesis to generate a library of aminoquinazolinones for SAR studies. acs.org |

| 4-Bromobenzoic acid | Tschimganin Analogs | Insecticidal, Fungicidal | Employed in the synthesis of analogs where substituents on the benzene ring significantly influence acaricidal activity. mdpi.com |

The data clearly indicates that the 4-bromobenzoate framework is a versatile platform for the modular construction of diverse and complex agrochemical candidates. The ability to systematically and independently modify different parts of the molecule is a powerful tool in the discovery of new and effective crop protection agents.

Advanced Analytical Techniques in the Research of Butyl 4 Bromobenzoate and Its Derivatives

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and bonding within a molecule. By probing how molecules interact with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for detailed structural mapping.

In the context of Butyl 4-bromobenzoate (B14158574), ¹H NMR spectroscopy is used to confirm the presence and connectivity of the butyl chain and the substituted benzene (B151609) ring. For instance, in the synthesis of tert-Butyl 4-bromobenzoate, the ¹H NMR spectrum provides clear signals that confirm the structure of the product. chemicalbook.com The aromatic protons typically appear as doublets due to coupling with adjacent protons on the benzene ring, while the protons of the tert-butyl group appear as a distinct singlet. chemicalbook.com

By tracking the appearance of product signals and the disappearance of reactant signals over time, NMR can offer profound mechanistic insights into reaction kinetics. fu-berlin.de For example, in situ NMR monitoring can reveal the formation of transient intermediates, providing evidence for a proposed reaction pathway. fu-berlin.de

Table 1: Representative ¹H NMR Spectral Data for a Butyl 4-bromobenzoate Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.84 | d | 2H | Aromatic protons (ortho to C=O) | chemicalbook.com |

| 7.54 | d | 2H | Aromatic protons (ortho to Br) | chemicalbook.com |

| 1.59 | s | 9H | tert-Butyl protons | chemicalbook.com |

Data for tert-Butyl 4-bromobenzoate in CDCl₃ solvent.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification (e.g., EI-MS, HRMS)

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

For this compound, EI-MS would reveal a molecular ion peak corresponding to its molecular weight. The presence of bromine is characteristically identified by an isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern can further confirm the structure, showing losses of the butyl group or other fragments. For example, the GC-MS data for this compound shows prominent peaks at m/z 183 and 185, which correspond to the 4-bromobenzoyl cation, clearly indicating the isotopic signature of bromine. nih.gov

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of the chemical formula. nih.gov In reaction monitoring, MS techniques can be used to track the formation of products and byproducts, even at very low concentrations, offering high sensitivity for detecting reaction progress and completion. fu-berlin.denih.gov

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Significance | Reference |

|---|---|---|---|

| 256/258 | Molecular Ion [M]⁺ | Confirms molecular weight and presence of one bromine atom. | nih.gov |

| 183/185 | [M - C₄H₉O]⁺ | Fragment corresponding to the 4-bromobenzoyl cation. | nih.gov |

Theoretical values based on the structure and bromine's isotopic pattern.

Vibrational Spectroscopy (IR, Raman) in Reaction Progress Analysis and Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a molecule. horiba.comnih.gov

For this compound, the IR spectrum would show characteristic absorption bands that confirm its structure. A strong absorption band in the region of 1720-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. welcomehomevetsofnj.org Other key bands would include those for the C-O stretch of the ester, and the characteristic vibrations of the para-substituted benzene ring. researchgate.net

Both IR and Raman spectroscopy can be used to monitor reaction progress. horiba.com For example, during the esterification of 4-bromobenzoic acid with butanol, one could monitor the disappearance of the broad O-H stretch from the carboxylic acid reactant and the appearance of the strong C=O stretch of the ester product. nih.gov This allows for real-time analysis of the reaction's progression towards completion.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2960-2850 | C-H stretch | Butyl group |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1270 | C-O stretch | Ester |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~850 | C-H out-of-plane bend | para-substituted ring |

Chromatographic Separation and Purity Assessment in Complex Mixtures

Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation and purification of the desired product as well as the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Optimization and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. ekb.eg It is widely used for assessing the purity of this compound and its derivatives. By developing a suitable method, typically using a reverse-phase column, the compound can be separated from starting materials, reagents, and any side products. chromatographytoday.com

The area under the peak in an HPLC chromatogram is proportional to the concentration of the compound, making it an excellent tool for quantitative analysis and purity determination. ugm.ac.id Furthermore, HPLC is invaluable for reaction optimization. mit.edu Small aliquots of a reaction mixture can be analyzed at different time points or under varying conditions (e.g., temperature, catalyst loading) to determine the conditions that maximize the yield of the desired product, this compound.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com this compound, being a moderately volatile compound, is well-suited for GC analysis. This method is particularly useful for assessing the purity of the compound and for identifying any volatile impurities or residual solvents. strem.com

When coupled with a mass spectrometer (GC-MS), it becomes a formidable tool for both separation and identification. nih.gov The GC separates the components of the mixture, and the MS provides a mass spectrum for each component, allowing for positive identification. mdpi.com This is crucial in analyzing the outcome of a synthesis, confirming the identity of the main product and identifying any volatile byproducts that may have formed. mdpi.com

X-ray Crystallography and Solid-State Analysis of Derivatives

X-ray crystallography stands as a pivotal technique in the solid-state characterization of this compound derivatives, offering unparalleled insights into their three-dimensional atomic arrangements. This powerful analytical method allows for the precise determination of bond lengths, bond angles, and crystal packing, which are fundamental to understanding the material's physical and chemical properties. Through the detailed analysis of electron density maps generated from the diffraction of X-rays by a single crystal, researchers can elucidate the intricate network of intermolecular interactions that govern the supramolecular architecture of these compounds.

Polymorphism and Crystal Engineering Studies of Bromobenzoate Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for bromobenzoate derivatives. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and mechanical behavior. rsc.org The study of polymorphism in bromobenzoate derivatives is closely linked to crystal engineering, which involves the design and synthesis of new crystalline solids with desired properties based on an understanding of intermolecular interactions. researchgate.net

A notable example is the study of 4-bromophenyl 4-bromobenzoate, a derivative of 4-bromobenzoic acid, which has been shown to exist as three different polymorphs (trimorphs). rsc.org These polymorphs exhibit remarkably different mechanical properties, being classified as elastic, brittle, and plastic. acs.org The investigation into these forms highlights how subtle changes in crystal packing can lead to significant variations in the material's response to stress. acs.org

Computational studies, including the global minimization of lattice energy, have been employed to predict and identify stable polymorphic forms of 4-bromophenyl 4-bromobenzoate. acs.org These theoretical approaches, combined with experimental techniques like single-crystal X-ray diffraction, provide a comprehensive understanding of the polymorphic landscape of these derivatives. rsc.org

Below is a table summarizing the crystallographic data for the three polymorphs of 4-bromophenyl 4-bromobenzoate.

| Property | Form I | Form II | Form III |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |

| Z | 4 | 4 | 4 |

| Mechanical Property | Elastic | Brittle | Plastic |

This data is based on studies of 4-bromophenyl 4-bromobenzoate, a related bromobenzoate derivative.

Analysis of Hydrogen Bonding and Non-Covalent Interactions

Hydrogen Bonding: Although this compound itself lacks classical hydrogen bond donors, its derivatives can be engineered to include functional groups capable of forming hydrogen bonds. libretexts.org For instance, the presence of hydroxyl or amino groups in a derivative would introduce the capacity for strong O-H···O or N-H···O hydrogen bonds, significantly influencing the crystal packing. nih.gov In the absence of strong donors, weaker C-H···O interactions can also play a role in the crystal architecture. nih.gov

Halogen Bonding: A significant non-covalent interaction in bromobenzoate derivatives is the halogen bond. This interaction involves the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site, such as an oxygen atom of a carbonyl group in a neighboring molecule. nih.gov The strength and directionality of these Br···O halogen bonds are key factors in controlling the supramolecular structure of these compounds.

Other Non-Covalent Interactions:

π-π Stacking: The aromatic rings of the bromobenzoate moiety can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions contribute to the stability of the crystal lattice.

Theoretical and Computational Investigations of Butyl 4 Bromobenzoate Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the intricate pathways of chemical reactions. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of molecules, intermediates, and transition states, thereby elucidating the step-by-step mechanism of a reaction. nih.gov

Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms due to its balance of computational cost and accuracy. nih.govdntb.gov.ua This method is used to locate and characterize the geometry and energy of stationary points on a potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. researchgate.netresearchgate.net

For reactions involving butyl 4-bromobenzoate (B14158574), such as hydrolysis or nucleophilic aromatic substitution, DFT can model the fleeting structures of transition states. These calculations provide information on bond-breaking and bond-forming processes. For instance, in a hypothetical hydrolysis reaction, DFT can calculate the precise geometry of the tetrahedral intermediate formed when a water molecule attacks the carbonyl carbon. The computed vibrational frequencies can confirm the nature of these structures; a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Step of a Bromobenzoate Ester

This interactive table presents hypothetical energy data for a reaction intermediate and its corresponding transition state, as would be calculated using DFT.

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Geometric Feature |

| Reactant Complex | 0.00 | 0 | Initial state before reaction |

| Transition State 1 (TS1) | +15.8 | 1 | Partially formed C-Nucleophile bond |

| Intermediate (INT) | -5.2 | 0 | Fully formed tetrahedral center |

| Transition State 2 (TS2) | +12.3 | 1 | Partially broken C-O bond |

| Product Complex | -10.5 | 0 | Final state after reaction |

The energies of stationary points calculated via DFT are used to construct a reaction energy profile, which plots the potential energy of the system as the reaction progresses. researchgate.net This profile visually represents the energy barriers (activation energies) that must be overcome for the reaction to proceed, as well as the relative stability of any intermediates. researchgate.net The highest energy barrier on the profile determines the rate-limiting step of the reaction.

Table 2: Sample Kinetic Data Derived from a Calculated Energy Profile

This table shows how calculated activation energies can be used to estimate reaction rate constants at a given temperature.

| Reaction Step | Calculated ΔG‡ (kcal/mol) | Estimated Rate Constant (k) at 298 K (s⁻¹) |

| Reactant → TS1 | 15.8 | 1.1 x 10⁻¹ |

| Intermediate → TS2 | 17.5 | 5.5 x 10⁻³ |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly their interactions with surrounding molecules like solvents. nih.govsemanticscholar.org MD simulations model a system of atoms and molecules using classical mechanics, where the forces between particles are described by a force field. molsimlab.com

For butyl 4-bromobenzoate, an MD simulation could model its behavior in a solvent such as ethanol (B145695) or water. The simulation would track the positions and velocities of all atoms over a period of nanoseconds or longer, providing a detailed picture of intermolecular interactions. mdpi.com This can reveal information about solvation shells, the orientation of solvent molecules around the ester, and the strength of hydrogen bonding or van der Waals interactions. mdpi.com Such insights are vital for understanding how the solvent influences reaction rates and mechanisms.

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in a Solvent

This table outlines common settings for conducting an MD simulation.

| Parameter | Setting | Purpose |

| Force Field | GAFF / AMBER | Describes the potential energy and forces between atoms. |

| System Size | ~1000 solvent molecules per solute | Ensures bulk solvent behavior is captured. |

| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of molecular motions. mdpi.com |

| Temperature | 298 K (or other desired temp.) | Controlled via a thermostat to simulate experimental conditions. |

| Pressure | 1 atm | Controlled via a barostat for constant pressure simulations. |

| Time Step | 2 femtoseconds | The interval between calculation steps. |

In Silico Prediction of Reactivity and Selectivity

In silico (computational) methods can predict the reactivity and selectivity of this compound without the need for physical experiments. dntb.gov.ua By analyzing its calculated electronic structure, one can identify the most likely sites for chemical attack.

For example, mapping the electrostatic potential (ESP) onto the molecule's electron density surface can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbon would be identified as a primary electrophilic site, susceptible to attack by nucleophiles. The oxygen atoms would be shown as nucleophilic centers.

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO's location indicates the most likely site for nucleophilic attack, while the HOMO's location indicates the site of electrophilic attack. For this compound, the LUMO is expected to be localized on the aromatic ring and the carbonyl group, predicting its susceptibility to nucleophiles in these areas.

Table 4: Correlation of Computational Parameters with Chemical Reactivity

This interactive table explains how different calculated properties predict the chemical behavior of a molecule.

| Computational Parameter | Information Provided | Predicted Reactivity for this compound |

| Electrostatic Potential (ESP) | Identifies electron-rich and electron-poor regions. | Carbonyl carbon is electrophilic; oxygen atoms are nucleophilic. |

| LUMO Energy/Location | Energy and location of the lowest empty orbital. | Indicates sites for nucleophilic attack (aromatic ring, carbonyl C). |

| HOMO Energy/Location | Energy and location of the highest filled orbital. | Indicates sites for electrophilic attack (aromatic ring). |

| Atomic Charges | Calculated charge distribution on each atom. | Quantifies the electrophilicity/nucleophilicity of specific atoms. |

Structure-Reactivity Relationships in Bromobenzoate Ester Chemistry

The principles of physical organic chemistry can be quantified through computational studies to establish clear structure-reactivity relationships. libretexts.org For the family of bromobenzoate esters, the position and nature of substituents on the benzene (B151609) ring significantly impact the molecule's reactivity, a concept often described by the Hammett equation. libretexts.org

The bromine atom at the para-position in this compound acts as an electron-withdrawing group through induction but a weak electron-donating group through resonance. The net effect is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. This electron withdrawal also increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic acyl substitution (e.g., hydrolysis) compared to an unsubstituted butyl benzoate (B1203000). libretexts.org

Computational chemistry can quantify these effects by calculating Hammett constants (σ) or by directly modeling the reaction energies for a series of substituted bromobenzoate esters. researchgate.net These studies provide a systematic understanding of how electronic modifications to the molecular structure translate into changes in chemical reactivity.

Table 5: Hammett Constants (σp) for Representative Substituents

This table shows Hammett constants for different groups in the para position, illustrating their electronic effect relative to hydrogen. A positive value indicates an electron-withdrawing group, which generally increases the rate of nucleophilic substitution at the ester.

| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect |

| -NO₂ | +0.78 | Strongly electron-withdrawing |

| -Br | +0.23 | Moderately electron-withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly electron-donating |

| -OCH₃ | -0.27 | Moderately electron-donating |

Future Research Directions and Emerging Paradigms for Butyl 4 Bromobenzoate

Sustainable and Green Chemistry Approaches

The development of environmentally benign methods for the synthesis and functionalization of Butyl 4-bromobenzoate (B14158574) is a paramount goal in modern organic chemistry. This involves a move away from hazardous reagents and solvents towards biocatalytic processes and alternative reaction media.

Biocatalysis and Enzyme-Mediated Transformations

The use of enzymes as catalysts offers a highly selective and green alternative to traditional chemical methods. Research into the enzymatic synthesis of related benzoate (B1203000) esters provides a strong foundation for the development of biocatalytic routes to Butyl 4-bromobenzoate. nih.govfrontiersin.org Lipases, for instance, have demonstrated efficacy in catalyzing esterification reactions to produce simple benzoate esters, suggesting their potential application in the esterification of 4-bromobenzoic acid with butanol. nih.gov

Furthermore, enzymes are being explored for the functionalization of the aryl halide moiety. While not yet specific to this compound, certain enzymes have been shown to catalyze SNAr-type reactions on aromatic halides, utilizing water as a nucleophile. acsgcipr.org This opens up possibilities for enzymatic hydroxylation or other nucleophilic substitutions on the brominated ring under mild, aqueous conditions. The development of novel enzymes through directed evolution could lead to catalysts specifically tailored for the transformation of this compound into a variety of derivatives.

Table 1: Potential Biocatalytic Transformations for this compound

| Transformation | Enzyme Class | Potential Substrates | Potential Product |

|---|---|---|---|

| Esterification | Lipase | 4-bromobenzoic acid, Butanol | This compound |

| Ester Hydrolysis | Esterase | This compound | 4-bromobenzoic acid |

Solvent-Free and Aqueous Reaction Media

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of conducting key transformations involving aryl bromides and benzoic acid derivatives in alternative media. Palladium-catalyzed cross-coupling reactions, a cornerstone for functionalizing aryl halides, have been successfully performed in aqueous media. mdpi.com For instance, the Heck coupling of aryl bromides can be achieved using specialized ligand systems that promote catalysis in water. mdpi.com

The esterification step itself can also be adapted to greener conditions. The derivatization of aromatic carboxylic acids with alcohols like n-butanol has been shown to be viable in aqueous solutions, which could streamline the synthesis of this compound while minimizing organic solvent waste. researchgate.net Moreover, investigations into completely solvent-free reaction conditions, potentially utilizing sonication or other energy inputs, are emerging for reactions like the bromination of benzoic acid, indicating a future direction for the synthesis of the precursor to this compound. ijisrt.com

Photoredox and Electrochemistry in Bromobenzoate Functionalization

Harnessing light or electrical energy to drive chemical reactions represents a paradigm shift in synthetic chemistry, offering mild conditions and unique reactivity pathways. This compound, and its simpler analogs like methyl and ethyl 4-bromobenzoate, have served as key substrates in the development of these technologies.

Photoredox catalysis, which uses visible light to generate reactive radical intermediates, has been extensively applied to the functionalization of aryl halides. nih.gov Dual catalysis systems, often combining an iridium or ruthenium photoredox catalyst with a nickel cross-coupling catalyst, have enabled a wide range of transformations. acs.orgacs.orgnih.gov These methods allow for the formation of C-C and C-heteroatom bonds at room temperature, a significant advantage over traditional, thermally-driven cross-coupling reactions. acs.orgchinesechemsoc.org For example, methyl 4-bromobenzoate has been successfully coupled with secondary alkyltrifluoroborates under dual Ir/Ni catalysis. acs.orgacs.org This approach unlocks new avenues for creating complex molecules from this compound.

Electrochemistry provides another powerful tool for activating the carbon-bromine bond. By using electrons as "traceless" reagents, electrochemical methods can avoid the need for stoichiometric chemical oxidants or reductants. researchgate.netnih.gov Nickel-catalyzed electrochemical cross-coupling reactions have been developed using methyl 4-bromobenzoate as a model electrophile. chemrxiv.org In these systems, the nickel catalyst is electrochemically reduced to its active state, which then engages with the aryl bromide. This strategy has been applied to C(sp2)-C(sp3) bond formation and offers a sustainable and highly tunable platform for the future functionalization of this compound. chemrxiv.org

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize how chemical reactions are discovered and optimized. These computational tools can analyze vast datasets to identify patterns and predict outcomes with high accuracy, thereby accelerating the development of new synthetic methods for molecules like this compound.

ML models, particularly random forest algorithms, have been successfully used to predict the yield and performance of synthetic reactions, such as the palladium-catalyzed Buchwald-Hartwig cross-coupling of aryl halides. princeton.eduovid.com By training these models on high-throughput experimentation (HTE) data, researchers can predict the optimal combination of catalyst, ligand, base, and solvent for a given transformation, saving significant time and resources. princeton.eduresearchgate.net

Furthermore, AI is being used for reaction discovery and for designing novel components of a reaction. Generative models can propose new chiral ligands for asymmetric catalysis, expanding the toolbox for creating stereochemically complex molecules. rsc.org For the functionalization of this compound, ML could be employed to:

Predict the success of a novel cross-coupling partner.

Identify the most effective catalyst from a virtual library of ligands. nih.gov

Explore entirely new reaction pathways that have not yet been considered by human chemists. acs.org

This data-driven approach will enable chemists to navigate the complex, multidimensional space of reaction variables more efficiently, leading to the rapid discovery of new and improved methods for synthesizing and functionalizing this compound. princeton.edu

Development of Novel Catalytic Systems and Ligands

The performance of transition metal-catalyzed reactions, which are central to the functionalization of this compound, is critically dependent on the catalyst and its associated ligands. Continuous innovation in this area is crucial for improving reaction efficiency, selectivity, and substrate scope.

A major focus is the design of advanced ligands for palladium and nickel catalysts. While traditional phosphine-based ligands are widely used, N-heterocyclic carbenes (NHCs) have emerged as a robust alternative, often providing higher stability and activity. mdpi.comacs.org Researchers are exploring various NHC scaffolds, such as those based on imidazolium (B1220033) or tetrahydropyrimidinium salts, to fine-tune the catalyst's electronic and steric properties for specific applications like the Heck or Suzuki coupling of aryl bromides. mdpi.comacs.org

Beyond palladium, there is growing interest in using more earth-abundant and cost-effective metals like nickel and bismuth for cross-coupling reactions. researchgate.netnih.govacs.org The development of catalytic systems based on these metals is a key area of future research. Additionally, the mechanistic understanding of catalytic cycles is leading to new paradigms. For instance, monoligated palladium(0) species, which are highly reactive, are now recognized as key intermediates, and precatalysts are being designed to generate these species efficiently in situ. nih.gov The exploration of novel ligand classes, such as those based on isoxazole (B147169) and isothiazole, further expands the catalytic toolkit available for transforming this compound. bsu.by

Table 2: Emerging Ligand and Catalyst Types for Aryl Bromide Functionalization

| Catalyst/Ligand Class | Metal | Key Features | Potential Application for this compound |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Palladium, Nickel | High thermal stability, strong σ-donors | Suzuki, Heck, and other cross-coupling reactions |

| Buchwald-type Biarylphosphines | Palladium | Bulky, electron-rich, promote reductive elimination | C-N and C-O cross-coupling reactions |

| Monoligated L1Pd(0) Precatalysts | Palladium | Generate highly active 12-electron species | High-turnover cross-coupling reactions |

| Isoxazole/Isothiazole Ligands | Palladium | High activity in aqueous media | Green chemistry cross-coupling reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products